molecular formula C23H28N4O2 B112579 1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine CAS No. 39585-46-1

1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine

Katalognummer B112579
CAS-Nummer: 39585-46-1
Molekulargewicht: 392.5 g/mol
InChI-Schlüssel: BNWGXLOMAVIEAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine” is a chemical compound with the CAS Number: 39585-46-1. Its molecular weight is 392.5 and its IUPAC name is 1-benzoyl-4-[(4-benzoyl-1-piperazinyl)methyl]piperazine .


Molecular Structure Analysis

The InChI code for “1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine” is 1S/C23H28N4O2/c28-22(20-7-3-1-4-8-20)26-15-11-24(12-16-26)19-25-13-17-27(18-14-25)23(29)21-9-5-2-6-10-21/h1-10H,11-19H2 . This code provides a specific textual representation of the molecule’s structure.

Wissenschaftliche Forschungsanwendungen

Anti-Acetylcholinesterase Activity

Compounds similar to "1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine" have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These studies revealed that certain substitutions on the benzamide moiety can lead to a substantial increase in activity against acetylcholinesterase, which is an enzyme involved in breaking down the neurotransmitter acetylcholine. Enhanced activity was observed with the introduction of alkyl or phenyl groups at specific positions, indicating the significance of the basic quality of the nitrogen atom in the piperidine moiety for increased activity. Such compounds are considered for development as potential antidementia agents due to their ability to increase acetylcholine content in the brain, thereby potentially mitigating symptoms associated with dementia and Alzheimer's disease (Sugimoto et al., 1990).

Antidiabetic Activity

Piperazine derivatives have been identified as novel antidiabetic compounds. Structure-activity relationship (SAR) studies in this area have led to the identification of potent antidiabetic agents that mediate their effects through an increase in insulin secretion, independent of alpha2 adrenoceptor blockage. These findings suggest the therapeutic potential of piperazine derivatives in the management of diabetes, particularly type II diabetes (Le Bihan et al., 1999).

Serotonergic Agent Potential

Research into phenyl- and benzoylpiperazines has explored their potential as serotonergic agents. Certain derivatives have shown nanomolar affinities for serotonin (5-HT) receptors, indicating their potential use in modulating serotonergic activity in the central nervous system. Such compounds could have implications for the development of new treatments for psychiatric and neurological disorders where serotonergic systems are implicated (Lyon et al., 1986).

CB1 Receptor Antagonists

A novel series of benzhydrylpiperazine derivatives have been investigated for their antagonistic activity against the hCB1 receptor, showing potential for the treatment of obesity. These compounds, through their selective inverse agonism at hCB1 receptors, could contribute to weight reduction and the management of diet-induced obesity, highlighting the versatility of piperazine derivatives in therapeutic applications (Gao et al., 2011).

Zukünftige Richtungen

The future directions for “1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine” would depend on the specific applications of this compound. Piperazine derivatives are known to have a wide range of biological and pharmaceutical activities, suggesting potential future directions in these fields .

Eigenschaften

IUPAC Name

[4-[(4-benzoylpiperazin-1-yl)methyl]piperazin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c28-22(20-7-3-1-4-8-20)26-15-11-24(12-16-26)19-25-13-17-27(18-14-25)23(29)21-9-5-2-6-10-21/h1-10H,11-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWGXLOMAVIEAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CN2CCN(CC2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.